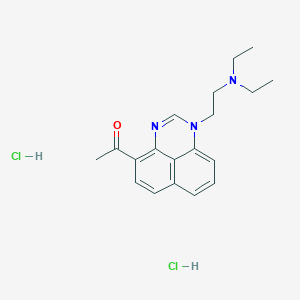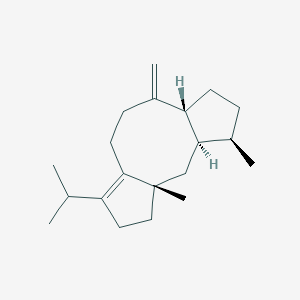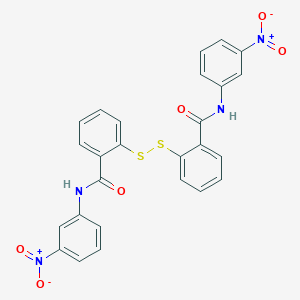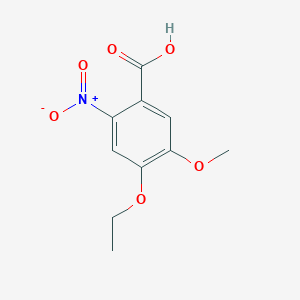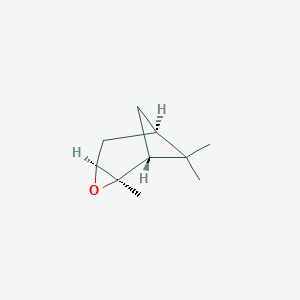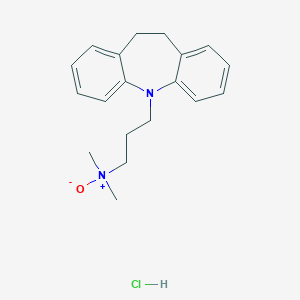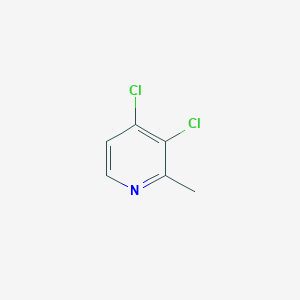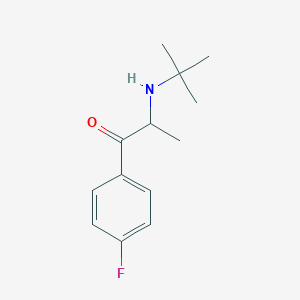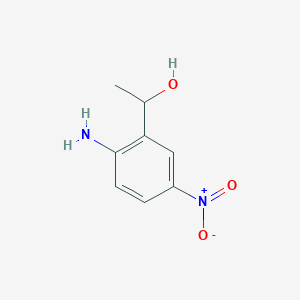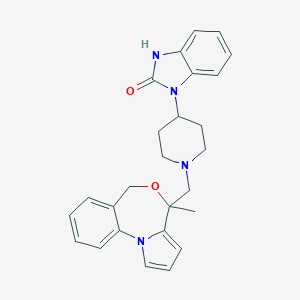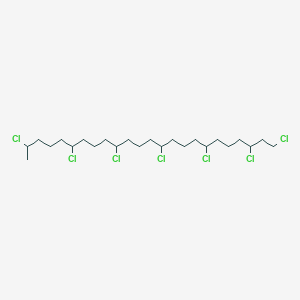
1,3,7,11,15,19,23-Heptachlorotetracosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,7,11,15,19,23-Heptachlorotetracosane (HCT) is a synthetic organic compound that belongs to the class of chlorinated hydrocarbons. It is a colorless, odorless, and non-volatile substance that is insoluble in water but soluble in organic solvents. HCT has been widely used as a pesticide and insecticide due to its high toxicity against a variety of insects and pests. However, its use has been restricted in many countries due to its potential harmful effects on human health and the environment. In
作用機序
The mechanism of action of 1,3,7,11,15,19,23-Heptachlorotetracosane involves the disruption of the nervous system and the inhibition of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. 1,3,7,11,15,19,23-Heptachlorotetracosane binds irreversibly to the active site of acetylcholinesterase, leading to the accumulation of acetylcholine in the synapses and the overstimulation of the nervous system. This results in a range of symptoms such as muscle spasms, convulsions, and paralysis, which can be fatal in high doses.
生化学的および生理学的効果
The biochemical and physiological effects of 1,3,7,11,15,19,23-Heptachlorotetracosane depend on the dose, route of exposure, and duration of exposure. Acute exposure to 1,3,7,11,15,19,23-Heptachlorotetracosane can cause symptoms such as nausea, vomiting, headache, and respiratory distress. Chronic exposure to 1,3,7,11,15,19,23-Heptachlorotetracosane has been associated with a range of health effects such as cancer, reproductive and developmental toxicity, and neurotoxicity. 1,3,7,11,15,19,23-Heptachlorotetracosane has been shown to accumulate in adipose tissue and to persist in the environment for long periods of time, leading to potential long-term exposure.
実験室実験の利点と制限
1,3,7,11,15,19,23-Heptachlorotetracosane has several advantages as a model compound for studying the metabolism and biotransformation of chlorinated hydrocarbons. It is a well-characterized compound with a known mechanism of action and toxicity profile. It is also readily available and relatively inexpensive. However, 1,3,7,11,15,19,23-Heptachlorotetracosane has several limitations for lab experiments. Its high toxicity requires careful handling and disposal procedures, and its low solubility in water can limit its use in aqueous systems. In addition, its persistence in the environment can complicate the interpretation of results and the extrapolation to real-world scenarios.
将来の方向性
For research on 1,3,7,11,15,19,23-Heptachlorotetracosane include the development of alternative pesticides and insecticides that are less toxic and more environmentally friendly. This could involve the use of natural products, biological control agents, or new chemical compounds that have lower toxicity and persistence. Another direction is the investigation of the health effects of low-level exposure to 1,3,7,11,15,19,23-Heptachlorotetracosane and other chlorinated hydrocarbons, particularly in vulnerable populations such as children and pregnant women. Finally, there is a need for better understanding of the mechanisms of metabolism and biotransformation of 1,3,7,11,15,19,23-Heptachlorotetracosane and other chlorinated hydrocarbons in living organisms, including the role of genetic and epigenetic factors.
合成法
The synthesis of 1,3,7,11,15,19,23-Heptachlorotetracosane involves the chlorination of tetracosane, a long-chain hydrocarbon, using chlorine gas and a catalyst such as iron or aluminum chloride. The reaction takes place at high temperatures and pressures, and the product is purified by distillation and recrystallization. The yield of 1,3,7,11,15,19,23-Heptachlorotetracosane is typically low, and the process is expensive and time-consuming.
科学的研究の応用
1,3,7,11,15,19,23-Heptachlorotetracosane has been extensively studied for its insecticidal properties and its potential use in controlling insect-borne diseases such as malaria and dengue fever. It has also been investigated for its toxic effects on non-target organisms such as birds, fish, and mammals. In addition, 1,3,7,11,15,19,23-Heptachlorotetracosane has been used as a model compound for studying the metabolism and biotransformation of chlorinated hydrocarbons in living organisms.
特性
CAS番号 |
108171-27-3 |
|---|---|
製品名 |
1,3,7,11,15,19,23-Heptachlorotetracosane |
分子式 |
C24H43Cl7 |
分子量 |
579.8 g/mol |
IUPAC名 |
1,3,7,11,15,19,23-heptachlorotetracosane |
InChI |
InChI=1S/C24H43Cl7/c1-19(26)7-2-8-20(27)9-3-10-21(28)11-4-12-22(29)13-5-14-23(30)15-6-16-24(31)17-18-25/h19-24H,2-18H2,1H3 |
InChIキー |
FHKUUILMHIOLID-UHFFFAOYSA-N |
SMILES |
CC(CCCC(CCCC(CCCC(CCCC(CCCC(CCCl)Cl)Cl)Cl)Cl)Cl)Cl |
正規SMILES |
CC(CCCC(CCCC(CCCC(CCCC(CCCC(CCCl)Cl)Cl)Cl)Cl)Cl)Cl |
その他のCAS番号 |
108171-27-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



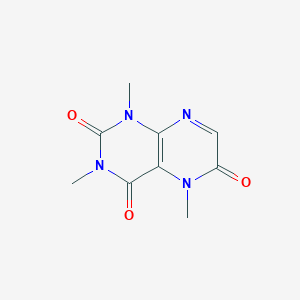
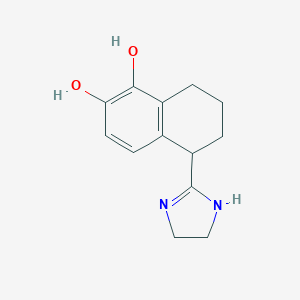
![[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide](/img/structure/B25680.png)
![Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)](/img/structure/B25681.png)
